3-Desmethyl 4-Methyl Meclizine Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

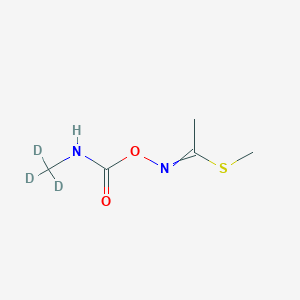

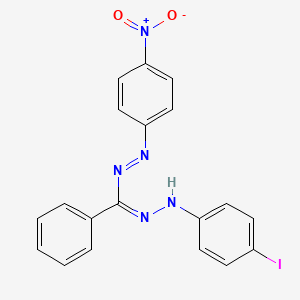

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a metabolite of Meclizine . Meclizine is a histamine H1 antagonist with antiemetic and antivertigo properties . It works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . Meclizine may also decrease the labyrinth excitability and vestibular stimulation .

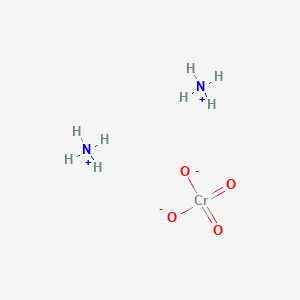

Safety and Hazards

The safety data sheet for Meclizine dihydrochloride monohydrate, a related compound, indicates that it is harmful if swallowed and suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . In case of ingestion, one should rinse the mouth and seek medical attention .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves the reduction of the parent compound, Meclizine Dihydrochloride, followed by methylation and demethylation reactions.", "Starting Materials": [ "Meclizine Dihydrochloride", "Sodium Borohydride", "Methyl Iodide", "Hydrochloric Acid", "Sodium Hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Meclizine Dihydrochloride is dissolved in methanol and sodium borohydride is added slowly to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 2: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the intermediate product, 3-Desmethyl Meclizine.", "Step 3: 3-Desmethyl Meclizine is dissolved in ethanol and methyl iodide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the product, 3-Desmethyl 4-Methyl Meclizine.", "Step 5: 3-Desmethyl 4-Methyl Meclizine is dissolved in hydrochloric acid and sodium hydroxide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 6: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the final product, 3-Desmethyl 4-Methyl Meclizine Dihydrochloride." ] } | |

CAS番号 |

879672-35-2 |

分子式 |

C₂₅H₂₉Cl₃N₂ |

分子量 |

463.87 |

同義語 |

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine; 1-(p-Chloro-α-phenylbenzyl)-4-p-methylbenzyl-piperazine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)

![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)